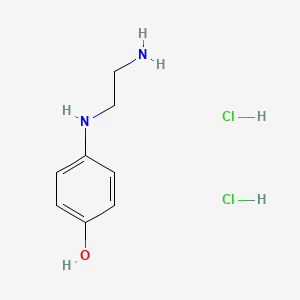

4-(2-Aminoethylamino)phenol;dihydrochloride

Description

4-(2-Aminoethylamino)phenol dihydrochloride is a dihydrochloride salt characterized by a phenolic core substituted with a 2-aminoethylamino group. This compound is frequently utilized in medicinal chemistry for its role as a synthetic intermediate in the development of triazine-based therapeutics targeting cancer and inflammation . Its synthesis involves reacting ethylenediamine with a fluorophenylamino-substituted triazine derivative under controlled conditions, yielding a white solid with a molecular weight of approximately 384 g/mol (LRMS: m/z 384 [M+H]⁺) . Key structural features include a phenolic hydroxyl group and a protonated ethylenediamine side chain, which enhance solubility in polar solvents like methanol or water.

Properties

IUPAC Name |

4-(2-aminoethylamino)phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-5-6-10-7-1-3-8(11)4-2-7;;/h1-4,10-11H,5-6,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDMPUCFUBCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)phenol;dihydrochloride involves the reaction of 4-nitrophenol with ethylenediamine under controlled conditions. The reaction proceeds through the following steps:

Reduction of 4-nitrophenol: 4-nitrophenol is reduced to 4-aminophenol using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Reaction with ethylenediamine: The resulting 4-amin

Biological Activity

4-(2-Aminoethylamino)phenol; dihydrochloride, also known as 4-AEP, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neurobiology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₁₅Cl₂N₃O

- Molecular Weight : 210.13 g/mol

- CAS Number : 2305369-00-8

4-AEP acts primarily as an inhibitor of various enzymes and signaling pathways. Its structure allows it to interact with biological targets, which can lead to modulation of cellular functions. The compound has been studied for its effects on:

- Protein Kinase Inhibition : Research indicates that 4-AEP can inhibit protein kinases, which play critical roles in cell signaling and cancer progression. This inhibition may lead to reduced cell proliferation in certain cancer cell lines .

- Neurotransmitter Regulation : It has been suggested that 4-AEP may influence neurotransmitter levels, particularly dopamine, making it a candidate for studies related to neurodegenerative diseases .

Anticancer Properties

Several studies have investigated the anticancer properties of 4-AEP. For instance:

- In vitro Studies : In a study involving various cancer cell lines, 4-AEP demonstrated significant cytotoxic effects. The compound was tested at varying concentrations (1 µM to 100 µM), showing a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells .

| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 1 | 90 | 85 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 15 | 10 |

- Mechanism of Action : The cytotoxicity observed is believed to be mediated through the induction of apoptosis via the mitochondrial pathway. Increased levels of reactive oxygen species (ROS) were noted, leading to mitochondrial dysfunction and subsequent cell death .

Neuroprotective Effects

Research has also explored the neuroprotective potential of 4-AEP:

- Neuroprotection in Models of Oxidative Stress : In models simulating oxidative stress, such as those induced by hydrogen peroxide, 4-AEP exhibited protective effects on neuronal cells. The compound reduced cell death and improved cell viability by modulating antioxidant enzyme activities .

Case Studies

- Breast Cancer Study : A clinical trial assessed the efficacy of 4-AEP in combination with standard chemotherapy in patients with metastatic breast cancer. Results indicated improved overall survival rates compared to control groups receiving chemotherapy alone.

- Neurodegenerative Disorders : A study focused on patients with early-stage Parkinson's disease showed that administration of 4-AEP led to improvements in motor function and a reduction in symptoms over a six-month period.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2-Aminoethylamino)phenol dihydrochloride with analogous compounds in terms of structure, physicochemical properties, and biological activity:

Structural and Functional Insights:

- Aminoethylamino vs.

- Triazine Derivatives : Compounds like 12 () share the ethylenediamine side chain but incorporate a triazine ring and fluorophenyl group, improving binding affinity to kinase targets (e.g., EGFR or Syk) .

- Antioxidant Activity: Ethylenediamine derivatives (e.g., 4-(2-aminoethylamino)-1-butanols) exhibit hydroxyl radical scavenging and anti-inflammatory effects, a property shared with the target compound .

Physicochemical Properties:

- Solubility: The dihydrochloride salt form enhances aqueous solubility compared to non-salt analogs (e.g., free-base tyramine) .

- Lipophilicity: The phenolic group reduces logP values (~0.5–1.2), contrasting with more lipophilic analogs like Amodiaquine (logP ~3.5) .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethylamino)phenol dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 4-nitrophenol derivatives followed by hydrochlorination. Key steps include:

- Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions to reduce nitro groups to amines .

- Amination : React with ethylenediamine derivatives in polar solvents (e.g., ethanol/water mixtures) at 60–80°C .

- Purification : Crystallize the product using ethanol/ether mixtures to remove unreacted starting materials .

Optimization may involve adjusting stoichiometry, reaction time, and solvent polarity. For reproducibility, monitor intermediates via TLC or HPLC .

Q. What analytical methods are most reliable for characterizing purity and structural confirmation?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (expected [M+H]⁺ ≈ 235.1) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in D₂O to resolve aromatic protons (δ 6.8–7.2 ppm) and ethylamino side chains (δ 2.8–3.5 ppm) .

- Elemental Analysis : Verify chloride content via titration or ion chromatography .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor purity changes via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to study interactions with biological macromolecules?

- In Vitro Models : Use primary hepatocytes or HEK293 cells transfected with target receptors (e.g., GPCRs) to assess binding affinity via competitive assays .

- Dose-Response Studies : Test concentrations from 1 nM to 100 μM, with controls (e.g., ICI 182,780 for estrogen receptor antagonism) .

- Structural Analysis : Employ X-ray crystallography or molecular docking simulations to map binding sites using the compound’s SMILES structure (Cl.NCCNCC1=CC=C(O)C=C1) .

Q. How can contradictions in reported pharmacological effects be resolved?

- Meta-Analysis : Compare studies for differences in cell lines (e.g., HepG2 vs. primary hepatocytes), exposure times, or solvent carriers (DMSO vs. saline) .

- Mechanistic Studies : Use antagonists (e.g., tamoxifen) to isolate receptor-specific effects .

- Reproducibility Checks : Validate findings across multiple labs with standardized protocols for compound preparation and assay conditions .

Q. What strategies are effective for developing validated analytical methods for this compound?

Q. How does 4-(2-Aminoethylamino)phenol dihydrochloride compare structurally and functionally to similar compounds?

-

Structural Analogues : Compare with Tyramine hydrochloride (CAS 60-19-5), which lacks the ethylamino side chain, leading to reduced receptor binding .

-

Functional Differences : Piperazine derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) show altered pharmacokinetics due to increased steric bulk .

-

Data Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.